

# Spectroscopic Profile of 4,4-Dimethyl-2-cyclohexen-1-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,4-Dimethyl-2-cyclohexen-1-one

Cat. No.: B091216

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethyl-2-cyclohexen-1-one**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4,4-Dimethyl-2-cyclohexen-1-one**.

### <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.659	d	1H	=CH-CO
5.836	d	1H	=CH-C(CH <sub>3</sub> ) <sub>2</sub>
2.455	t	2H	-CH <sub>2</sub> -CO
1.873	t	2H	-CH <sub>2</sub> -C=
1.169	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
199.61	C=O (Ketone)
159.85	=CH-CO
126.86	=CH-C(CH <sub>3</sub> ) <sub>2</sub>
36.11	-CH <sub>2</sub> -CO
34.40	-CH <sub>2</sub> -C=
32.83	-C(CH <sub>3</sub> ) <sub>2</sub>
27.71	-C(CH <sub>3</sub> ) <sub>2</sub>

Data sourced from ChemicalBook.[2]

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
~1680	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
~1620	C=C stretch
~2960	sp <sup>3</sup> C-H stretch
~3040	sp <sup>2</sup> C-H stretch

Note: Specific peak values can vary slightly based on the experimental conditions. The provided values are typical for this compound's functional groups.

## Mass Spectrometry (MS) Data

m/z	Interpretation
124	[M] <sup>+</sup> (Molecular Ion)
109	[M - CH <sub>3</sub> ] <sup>+</sup>
81	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
68	[C <sub>5</sub> H <sub>8</sub> ] <sup>+</sup> (Retro-Diels-Alder fragmentation)

The molecular weight of **4,4-Dimethyl-2-cyclohexen-1-one** is 124.18 g/mol .<sup>[3]</sup> The mass spectrum is characterized by a prominent molecular ion peak and typical fragmentation patterns for cyclic ketones.

## Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **4,4-Dimethyl-2-cyclohexen-1-one** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[4][5]</sup>

- The solution is transferred to a clean 5 mm NMR tube.[\[5\]](#)
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing, although referencing to the residual solvent peak is also common.  
[\[6\]](#)[\[7\]](#)
- The sample is vortexed or gently sonicated to ensure homogeneity and complete dissolution.  
[\[5\]](#) Any solid particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[\[4\]](#)

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[\[5\]](#)
- The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[\[5\]](#)
- For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is used to simplify the spectrum.
- The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film Method):

- As **4,4-Dimethyl-2-cyclohexen-1-one** is a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[\[8\]](#)[\[9\]](#)
- Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (like methylene chloride or acetone), applying a drop of the solution to a single salt plate, and allowing the solvent to evaporate.[\[10\]](#)

#### Data Acquisition:

- A background spectrum of the empty salt plates (or the plate with the evaporated solvent) is recorded.
- The sample is placed in the IR beam path of the spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The instrument measures the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the molecule.[\[11\]](#)

## Mass Spectrometry (MS)

#### Sample Introduction and Ionization:

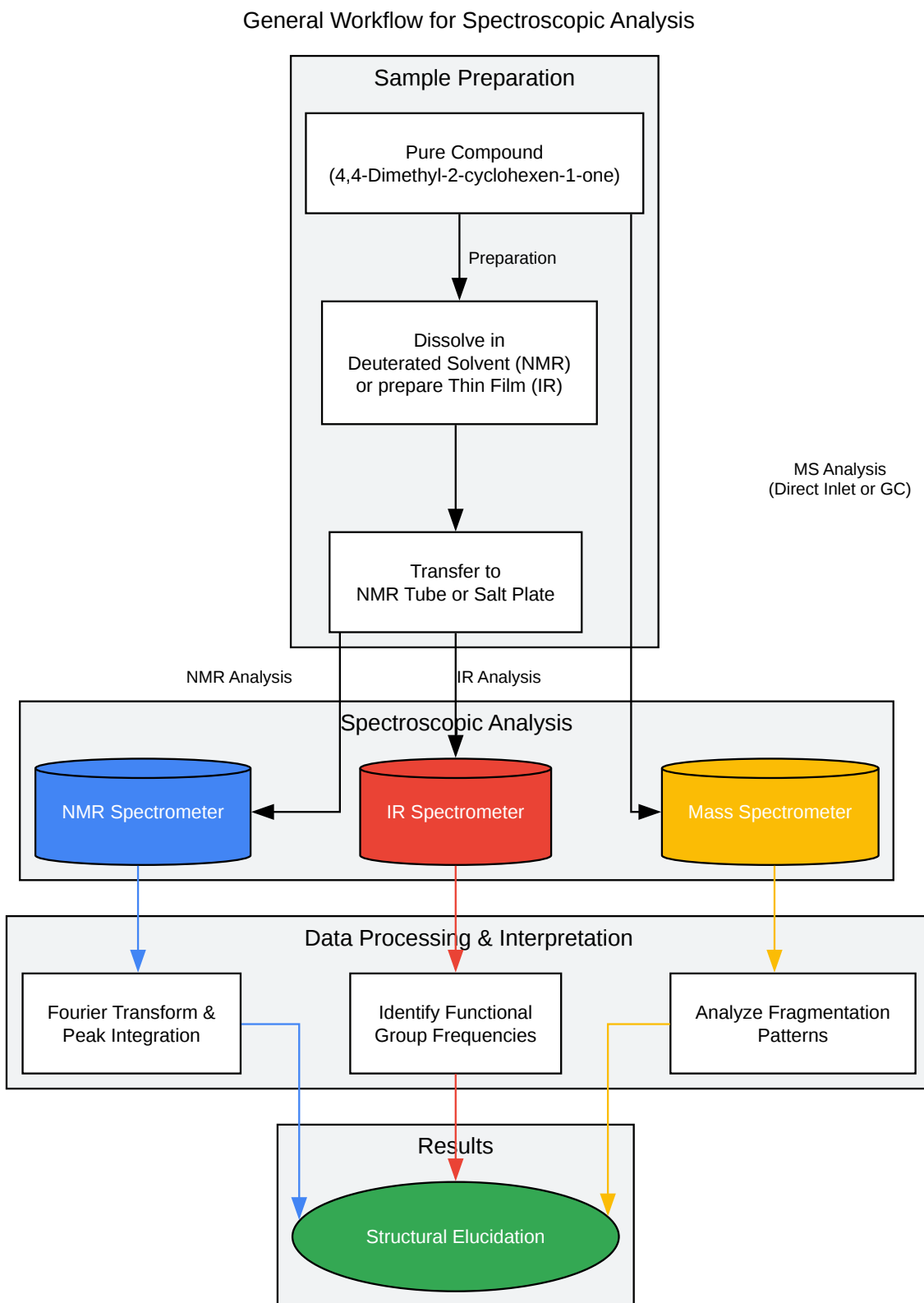
- The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- For GC-MS, the sample is vaporized and passed through a capillary column to separate it from any impurities before entering the ion source.
- In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (the molecular ion).[\[12\]](#)[\[13\]](#)

#### Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer.
- The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[\[14\]](#)
- A detector measures the abundance of ions at each  $m/z$  value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,4-Dimethyl-2-cyclohexen-1-one**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 3. 2-Cyclohexen-1-one, 4,4-dimethyl- [webbook.nist.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Dimethyl-2-cyclohexen-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091216#spectroscopic-data-for-4-4-dimethyl-2-cyclohexen-1-one-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)